Levobunolol

Descripción general

Descripción

Levobunolol es un antagonista beta-adrenérgico no selectivo comúnmente utilizado en forma de gotas para los ojos para controlar la hipertensión ocular y el glaucoma de ángulo abierto . Es conocido por su eficacia en la reducción de la presión intraocular, convirtiéndolo en un valioso agente terapéutico en oftalmología .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El clorhidrato de levobunolol se sintetiza mediante una reacción de sustitución que involucra S-1-terc-butil-epoxi-metilamina y 5-hidroxi-1-tetralona . La reacción se acidifica para obtener el producto objetivo, clorhidrato de this compound. Este método mejora la regioselectividad, minimiza las reacciones secundarias y aumenta el rendimiento y la pureza óptica .

Métodos de producción industrial: La producción industrial del clorhidrato de this compound sigue rutas sintéticas similares, con un enfoque en optimizar las condiciones de reacción para lograr un alto rendimiento y pureza. El proceso implica el uso de agentes alcalinos y solventes para facilitar la reacción de sustitución .

Análisis De Reacciones Químicas

Tipos de reacciones: Levobunolol sufre varias reacciones químicas, incluyendo:

Oxidación: this compound puede oxidarse para formar dihidrothis compound, que conserva la actividad farmacológica.

Sustitución: La síntesis de this compound en sí implica una reacción de sustitución.

Reactivos y condiciones comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.

Productos principales:

Oxidación: Dihidrothis compound.

Sustitución: Clorhidrato de this compound.

Aplicaciones Científicas De Investigación

Pharmacological Profile

Levobunolol hydrochloride is recognized for its potent beta-blocking activity, being over 60 times more effective than its dextro isomer. It acts on both β(1) and β(2) adrenergic receptors, leading to a decrease in heart rate and blood pressure when administered systemically. However, its primary application remains in ophthalmology, where it effectively lowers IOP without significant local anesthetic effects or intrinsic sympathomimetic activity .

2.1. Treatment of Glaucoma

This compound is primarily indicated for:

- Open-Angle Glaucoma : Clinical studies have demonstrated that this compound significantly reduces mean IOP by approximately 25-40% from baseline levels, with average reductions around 9 mm Hg over three months .

- Ocular Hypertension : It is effective in managing elevated IOP regardless of the presence of glaucoma, making it a versatile option for ophthalmologists.

2.2. Comparative Efficacy

Studies comparing this compound with other beta-blockers, particularly timolol, indicate comparable efficacy in reducing IOP:

- In a long-term study involving 391 patients, both this compound and timolol produced similar reductions in IOP (6.8 to 7.6 mm Hg) over 15 months .

- A four-year study confirmed that both drugs maintained similar efficacy profiles over extended periods .

Safety and Side Effects

This compound's safety profile has been extensively evaluated:

- Common systemic effects include slight decreases in heart rate and blood pressure; however, significant adverse effects are rare.

- Ocular side effects are minimal, with no unexpected reactions reported during clinical trials .

- Caution is advised for patients with asthma or bronchospastic conditions due to potential bronchoconstriction from non-selective beta-blockade .

Case Studies and Clinical Trials

Several clinical trials have reinforced the efficacy and safety of this compound:

Mecanismo De Acción

Levobunolol ejerce sus efectos bloqueando los receptores beta-1 y beta-2 adrenérgicos . Esta acción reduce la producción de humor acuoso en el ojo, lo que reduce la presión intraocular . El mecanismo exacto implica la inhibición de los aumentos inducidos por catecolaminas endógenas en las concentraciones de monofosfato de adenosina cíclico dentro de los procesos ciliares .

Compuestos similares:

Comparación:

This compound vs. Timolol: Ambos son bloqueadores beta no selectivos utilizados para el glaucoma, pero this compound puede tener una mayor incidencia de reacciones alérgicas.

This compound vs. Betaxolol: this compound es no selectivo, afectando tanto a los receptores beta-1 como a los beta-2, mientras que betaxolol se dirige selectivamente a los receptores beta-1, lo que podría reducir los efectos secundarios pulmonares.

Las propiedades únicas de bloqueo beta no selectivo de this compound y su eficacia en la reducción de la presión intraocular lo convierten en un compuesto valioso en oftalmología y más allá.

Comparación Con Compuestos Similares

Timolol: Another non-selective beta-adrenergic antagonist used in the treatment of glaucoma.

Betaxolol: A selective beta-1 adrenergic antagonist with similar applications but different receptor selectivity.

Comparison:

Levobunolol vs. Timolol: Both are non-selective beta blockers used for glaucoma, but this compound may have a higher incidence of allergic reactions.

This compound vs. Betaxolol: this compound is non-selective, affecting both beta-1 and beta-2 receptors, while betaxolol selectively targets beta-1 receptors, potentially reducing pulmonary side effects.

This compound’s unique non-selective beta-blocking properties and its efficacy in reducing intraocular pressure make it a valuable compound in ophthalmology and beyond.

Actividad Biológica

Levobunolol is a non-selective beta-adrenergic antagonist primarily used in ophthalmology to manage elevated intraocular pressure (IOP) in conditions such as glaucoma and ocular hypertension. This article provides a detailed overview of its biological activity, including its pharmacodynamics, metabolism, clinical efficacy, and safety profile.

This compound reduces IOP by decreasing the production of aqueous humor in the eye. Although the exact mechanism is not fully understood, it is believed to involve the blockade of beta-adrenergic receptors, which inhibits catecholamine-stimulated increases in cyclic adenosine monophosphate (cAMP) concentrations within the ciliary processes .

Pharmacokinetics

- Absorption : Approximately 80% of this compound is absorbed after topical administration.

- Half-life : The drug has a half-life of about 20 hours.

- Metabolism : It is primarily metabolized in the liver, with dihydrolevobunol being its main active metabolite, exhibiting similar biological activity .

- Excretion : Most of the drug is excreted renally, with studies showing that over 90% of radioactivity from administered doses was recovered in urine and feces within five days .

Efficacy in Clinical Studies

This compound has been evaluated in various clinical trials for its efficacy in lowering IOP. Below are key findings from notable studies:

Safety Profile

This compound is generally well-tolerated; however, it can produce systemic effects due to its non-selective beta-blocking properties. Common adverse effects include:

- Bradycardia

- Hypotension

- Bronchospasm

- Fatigue

In clinical trials, slight decreases in heart rate and blood pressure were observed, but no unexpected adverse ocular or systemic reactions were reported .

Case Studies

- Long-Term Efficacy : A four-year study demonstrated that this compound maintained effective IOP control with a favorable safety profile over an extended period .

- Comparison Study : In a multicenter evaluation comparing this compound to timolol, both drugs showed similar efficacy in controlling IOP without significant ocular side effects .

Propiedades

IUPAC Name |

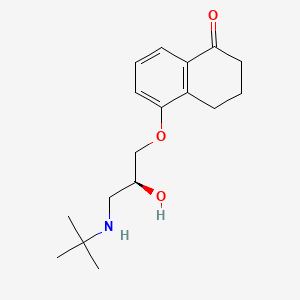

5-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO3/c1-17(2,3)18-10-12(19)11-21-16-9-5-6-13-14(16)7-4-8-15(13)20/h5-6,9,12,18-19H,4,7-8,10-11H2,1-3H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXHBTMCLRNMKHZ-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC2=C1CCCC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC[C@@H](COC1=CC=CC2=C1CCCC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1043833 | |

| Record name | Levobunolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1043833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Levobunolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015341 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.51e-01 g/L | |

| Record name | Levobunolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015341 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Levobunolol's mechanism of action in reducing IOP is not clearly defined, but is believed to be due to a reduction of the production of aqueous humor via blockage of endogenous catecholamine-stimulated increases in cyclic adenosine monophosphate (AMP) concentrations within the ciliary processes. | |

| Record name | Levobunolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01210 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

47141-42-4 | |

| Record name | Levobunolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=47141-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levobunolol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047141424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levobunolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01210 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Levobunolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1043833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEVOBUNOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6317AOI7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Levobunolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015341 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

209-211 °C, 209 - 211 °C | |

| Record name | Levobunolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01210 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Levobunolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015341 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does levobunolol hydrochloride exert its therapeutic effect in treating glaucoma?

A: this compound hydrochloride is a nonselective beta-adrenergic receptor antagonist [ [], [], [], [], [], [], [], []]. It primarily targets β-adrenergic receptors located on the ciliary epithelium in the eye. By blocking these receptors, this compound hydrochloride reduces the production of aqueous humor, the fluid that fills the front part of the eye [ [], []]. This action leads to a decrease in intraocular pressure (IOP), which is the primary goal of glaucoma treatment [ [], [], [], [], [], [], []].

Q2: What is the molecular formula and weight of this compound hydrochloride?

A2: While the provided abstracts do not contain the molecular formula and weight of this compound hydrochloride, these can be readily found in drug information resources.

Q3: Has this compound hydrochloride been incorporated into ocular drug delivery systems?

A: Yes, researchers have explored incorporating this compound hydrochloride into ocular inserts using polymers like ethyl cellulose and Eudragit RL100. This approach aims to increase the drug's contact time with the eye and achieve controlled release, improving therapeutic efficacy and potentially reducing administration frequency [ []].

Q4: Are there any known compatibility issues between this compound hydrochloride and common pharmaceutical excipients?

A: While the provided abstracts don't detail specific compatibility issues, one study mentions that the presence of pilocarpine in a this compound hydrochloride ophthalmic solution significantly affected the drug's ocular absorption due to pH differences and buffering capacity [ []]. This highlights the importance of carefully considering excipient compatibility during formulation development.

Q5: How does the structure of this compound relate to its activity as a beta-blocker?

A: Although the provided abstracts don't delve into specific structure-activity relationships, research indicates that this compound's structure is similar to propranolol, a well-known beta-blocker [ []]. The presence of specific chemical groups and their spatial arrangement contribute to this compound's binding affinity for beta-adrenergic receptors.

Q6: How is this compound hydrochloride metabolized, and are its metabolites pharmacologically active?

A: this compound hydrochloride undergoes metabolism in the body, with dihydrothis compound identified as a major metabolite [ []]. Importantly, dihydrothis compound exhibits comparable potency to this compound in terms of its beta-blocking activity [ []]. Recent research using rat, rabbit, and human S9 fractions has revealed additional metabolites, including a previously unreported direct acetyl conjugate of this compound [ []].

Q7: Does the route of administration (topical vs. systemic) influence this compound's pharmacokinetic profile?

A: Yes, topical ocular administration of this compound hydrochloride results in significantly lower plasma levels compared to systemic administration [ []]. Research indicates that topical application achieves high drug concentrations in the aqueous humor, effectively blocking beta-receptors within the eye while minimizing systemic exposure and potential side effects [ []].

Q8: Does the drop size of this compound hydrochloride ophthalmic solutions influence its efficacy or safety?

A: A study investigating the effect of varying drop sizes (20, 35, and 50 μL) of a 0.5% this compound hydrochloride solution found no clinically significant differences in either its efficacy in lowering IOP or its systemic safety profile [ []].

Q9: What animal models have been used to study this compound hydrochloride's effects on IOP?

A: Researchers have employed rabbit models to investigate the ocular pharmacokinetics of this compound hydrochloride [ [], [], []]. These studies provide insights into the drug's concentration-time profiles in various ocular tissues, aiding in understanding its mechanism of action and potential for efficacy in humans.

Q10: What analytical techniques are commonly employed to quantify this compound hydrochloride in biological fluids?

A: Researchers have utilized high-performance liquid chromatography (HPLC) coupled with various detection methods to accurately quantify this compound hydrochloride and its metabolites in biological samples, including plasma and aqueous humor [ [], [], [], []]. These methods provide essential data for pharmacokinetic and metabolic studies.

Q11: Are there any non-beta-blocker medications available for treating glaucoma, and how does their mechanism of action differ from this compound hydrochloride?

A: Yes, medications like prostaglandin analogs (e.g., latanoprost) and carbonic anhydrase inhibitors (e.g., dorzolamide) offer alternative mechanisms for lowering IOP. Prostaglandin analogs primarily increase aqueous humor outflow, while carbonic anhydrase inhibitors reduce aqueous humor production through a different pathway than beta-blockers [ [], []].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.